![molecular formula C19H21N3O2S B4848946 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4848946.png)
4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and other inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to reduce the migration and invasion of cancer cells, as well as to enhance the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, one limitation of 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Future Directions
There are several future directions for the research and development of 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One direction is the evaluation of its efficacy and safety in clinical trials for various types of cancer and autoimmune diseases. Another direction is the investigation of its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to elucidate the mechanisms of resistance to 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models and has shown potent activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also demonstrated efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus. Furthermore, 4-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4-methyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-6-8-15(9-7-14)18(23)21-19(25)20-16-4-2-3-5-17(16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGONHGXNGRTFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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